![molecular formula C9H10N2O B1601514 2-Amino-2-(2-methoxyphenyl)acetonitrile CAS No. 96929-45-2](/img/structure/B1601514.png)
2-Amino-2-(2-methoxyphenyl)acetonitrile
Overview
Description
2-Amino-2-(2-methoxyphenyl)acetonitrile (2-AMPA) is an important organic compound that has been studied extensively due to its potential applications in a range of scientific fields. It is a colorless, crystalline solid that has a melting point of 115°C and a boiling point of 305°C. 2-AMPA is a versatile organic compound that can be used in the synthesis of a variety of compounds, and has been studied for its potential applications in the pharmaceutical, agricultural, and chemical industries.
Scientific Research Applications
Nucleophilic Aromatic Substitution for Synthesis of Indolenines
One application of 2-Amino-2-(2-methoxyphenyl)acetonitrile derivatives is in the synthesis of indolenines through nucleophilic aromatic substitution. This process enables the production of indolenine products, which are components of natural products and cyanine dyes such as indocyanine green. A novel method utilizing these derivatives synthesized 41 indolenines, demonstrating large functional group tolerance and providing insights into the mechanism of this substitution (Huber, Roesslein, & Gademann, 2019).
Corrosion Inhibition
Research on 2-aminobenzene-1,3-dicarbonitriles, closely related to 2-Amino-2-(2-methoxyphenyl)acetonitrile, has demonstrated their effectiveness as green corrosion inhibitors for metals in acidic environments. Specifically, these derivatives have shown high inhibition efficiency on mild steel in hydrochloric acid, with one compound achieving up to 97.83% efficiency. The studies include electrochemical, thermodynamic, and surface analysis, indicating these compounds' potential in corrosion prevention applications (Verma, Quraishi, & Singh, 2015).
Spectrofluorometric Characterization and Antibacterial Activity
Another significant application is in the synthesis and characterization of heterocyclic compounds derived from chalcones, including 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC). This compound has been studied for its spectrofluorometric properties and antibacterial activity. It demonstrated potential as a probe in micellar solutions and showed better antibacterial activity compared to its precursor chalcone. Theoretical quantum chemistry calculations supported the experimental findings, indicating the utility of these derivatives in bioactive compound development (Khan, 2017).
Organic Synthesis and Molecular Interactions
2-Amino-2-(2-methoxyphenyl)acetonitrile and its derivatives are also utilized in organic synthesis and the study of molecular interactions. For instance, they have been involved in reactions with transition metal carbene complexes, exploring kinetics and mechanisms in aqueous acetonitrile solutions. These studies contribute to the broader understanding of physical organic chemistry and the behavior of organic molecules in the presence of metal complexes (Bernasconi & Stronach, 1993).
properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDLBUGZAALGCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539575 | |
Record name | Amino(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-methoxyphenyl)acetonitrile | |
CAS RN |
96929-45-2 | |
Record name | Amino(2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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